3-Methylbenzaldehyde

Catalog No.
S586280
CAS No.
620-23-5
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzaldehyde

CAS Number

620-23-5

Product Name

3-Methylbenzaldehyde

IUPAC Name

3-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3

InChI Key

OVWYEQOVUDKZNU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C=O

solubility

Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform

Synonyms

m-Tolualdehyde; 3-Methylphenylcarboxaldehyde; 3-Tolualdehyde; NSC 1244; NSC 89859; m-Formyltoluene; m-Methylbenzaldehyde;

Canonical SMILES

CC1=CC(=CC=C1)C=O

Occurrence and Natural Products

3-Methylbenzaldehyde, also known as m-tolualdehyde, is a naturally occurring aromatic compound found in various plants, including Aloe africana and Cichorium endivia []. It belongs to the class of benzaldehydes, which are aromatic aldehydes containing a benzene ring substituted with a formyl group (CHO). In 3-methylbenzaldehyde, a methyl group (CH3) is attached to the third carbon atom of the benzene ring [].

Biotransformation Studies

Research has investigated the biotransformation of 3-methylbenzaldehyde in various contexts. One study examined the in vivo exposure of rats to 3-methylxylene (m-XYL), 3-methylbenzaldehyde (m-ALD), and 3-methylbenzoic acid (3-MBA). Using high-performance liquid chromatography (HPLC), the study found dose-dependent detection of m-ALD in the nasal mucosa and lungs, suggesting its potential role in the metabolic pathway of these compounds [].

Another study explored the biodegradation of 3-methylbenzaldehyde by bacteria. Researchers found that resting cells of Pseudomonas aeruginosa could effectively oxidize p-tolualdehyde (isomer of 3-methylbenzaldehyde) to p-toluic acid []. Additionally, perillaldehyde dehydrogenase, isolated from soil pseudomonads, exhibited the ability to oxidize both m-tolualdehyde and p-tolualdehyde, further demonstrating the potential for microbial degradation of these compounds [].

3-Methylbenzaldehyde, also known as m-tolualdehyde or 3-toluylaldehyde, is an aromatic aldehyde with the molecular formula C8H8OC_8H_8O. It features a methyl group attached to the benzene ring at the meta position relative to the aldehyde group. This compound is characterized by its sweet, cherry-like odor and is found in various natural sources, including sweet cherries, alcoholic beverages, garden tomatoes, coffee, and tea. Its presence in these foods suggests potential applications as a biomarker for dietary intake .

Typical of aldehydes. Notable reactions include:

  • Oxidation: 3-Methylbenzaldehyde can be oxidized to 3-methylbenzoic acid.
  • Reduction: It can be reduced to 3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo reactions such as the aldol condensation under suitable conditions to form larger carbon chains.

The rate constant for its vapor-phase reaction with hydroxyl radicals has been measured at 1.7×1011 cm3/s1.7\times 10^{-11}\text{ cm}^3/\text{s}, indicating its reactivity in atmospheric chemistry .

Several methods exist for synthesizing 3-methylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of toluene with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
  • Oxidation of 3-Methylbenzyl Alcohol: This process can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Rearrangement Reactions: Certain rearrangement reactions of aromatic compounds can yield 3-methylbenzaldehyde as a product.

These methods provide diverse approaches for obtaining this compound in laboratory settings .

3-Methylbenzaldehyde has various applications across multiple fields:

  • Flavoring Agent: Its sweet aroma makes it suitable for use in food flavoring and fragrance formulations.
  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Biomarker Research: Its presence in certain foods positions it as a potential biomarker for dietary studies .

Interaction studies involving 3-methylbenzaldehyde focus on its reactivity with other chemical species. For instance, its reaction with hydroxyl radicals indicates its role in atmospheric chemistry and environmental studies. Additionally, research into its interactions with biological systems could reveal insights into its metabolic pathways and effects on human health.

3-Methylbenzaldehyde shares structural similarities with several other aromatic aldehydes. Below are some comparable compounds:

Compound NameStructureUnique Features
BenzaldehydeC6H5CHOC_6H_5CHOSimplest aromatic aldehyde; widely used
2-MethylbenzaldehydeC8H8OC_8H_8O (ortho)Methyl group at ortho position; different aroma
4-MethylbenzaldehydeC8H8OC_8H_8O (para)Methyl group at para position; distinct properties
VanillinC8H8O3C_8H_8O_3Contains methoxy groups; used as a flavoring agent

The uniqueness of 3-methylbenzaldehyde lies in its specific placement of the methyl group at the meta position, which influences its chemical reactivity and sensory characteristics compared to other methyl-substituted benzaldehydes .

The history of aromatic aldehydes traces back to the early 19th century, with the discovery of aldehydes as a chemical class in 1835 by German chemist Baron Justus von Liebig. This breakthrough laid the foundation for understanding compounds like 3-methylbenzaldehyde. While benzaldehyde was first extracted in 1803 by French pharmacist Martrès from bitter almonds, the specific history of 3-methylbenzaldehyde development followed the broader pattern of aromatic aldehyde research.

The synthesis of aldehydes evolved significantly when chemist Auguste Darzens managed to synthesize these compounds in 1903, though initial processes were uncertain with inconsistent quality and quantity. A more reliable industrial production process emerged around 1910, marking the beginning of widespread aldehyde application. This technological advancement enabled the systematic study and application of compounds like 3-methylbenzaldehyde in various industries.

The use of aldehydes in commercial products gained prominence in the early 20th century, with perfumer Louis Armingeat first incorporating synthetic aldehydes in fragrances around 1905-1906 for "Rêve D'Or" (Golden Dream). However, it was the inclusion of aldehydes in Chanel No. 5 in 1921 that truly popularized these compounds and revolutionized perfumery.

Significance in Organic Chemistry Research

3-Methylbenzaldehyde occupies an important position in organic chemistry as both a naturally occurring compound and a valuable synthetic intermediate. Its molecular structure, featuring a formyl group (CHO) attached to a benzene ring with a methyl substituent at the meta position, provides unique reactivity profiles that make it useful in numerous chemical transformations.

As a chemical intermediate, 3-methylbenzaldehyde serves as a precursor in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its aldehyde functionality readily undergoes nucleophilic addition reactions, condensations, and oxidations, enabling the creation of more complex molecules with biological activity.

The compound's significance extends to analytical chemistry, where it serves as a model substrate for studying reaction mechanisms, catalytic processes, and structure-activity relationships. Research on 3-methylbenzaldehyde has contributed to fundamental understanding of carbonyl chemistry, aromatic substitution patterns, and oxidation-reduction processes.

Taxonomic Classification Within Benzoyl Derivatives

3-Methylbenzaldehyde belongs to a well-defined chemical taxonomy within organic compounds. According to established classification systems, it falls within the following hierarchical structure:

Classification LevelCategory
KingdomOrganic compounds
Super ClassBenzenoids
ClassBenzene and substituted derivatives
Sub ClassBenzoyl derivatives
Direct ParentBenzoyl derivatives

This taxonomic classification places 3-methylbenzaldehyde among compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). More specifically, it represents a tolualdehyde compound with the methyl substituent at the 3-position, distinguishing it from its isomers 2-methylbenzaldehyde and 4-methylbenzaldehyde.

The compound exists naturally in various biological systems, ranging from bacteria to humans, highlighting its fundamental nature in biological processes. This ubiquitous presence across life forms underscores its evolutionary significance and potential roles in diverse biochemical pathways.

Research Evolution Timeline

The research trajectory of 3-methylbenzaldehyde has paralleled advances in analytical techniques, synthetic methodologies, and applications development:

PeriodKey Developments in 3-Methylbenzaldehyde Research
1835-1900Foundation period: Discovery of aldehydes by Justus von Liebig; basic characterization of aromatic aldehydes
1900-1950Synthetic development: Methods for producing methylbenzaldehydes; early commercial applications in fragrances
1950-1980Industrial applications: Development of industrial-scale production methods; expansion into flavor industry
1980-2000Analytical advances: Improved detection methods; identification in natural sources
2000-PresentModern applications: Pharmaceutical applications; environmental fate studies; innovative synthesis routes

Recent research has focused on more efficient and environmentally friendly synthesis methods, including electrochemical approaches and catalytic oxidations, as demonstrated by patents for preparing methylbenzaldehydes through oxidizing toluene/xylene in ultrasonic baths with electrolytic solutions.

3-Methylbenzaldehyde exhibits a broad phylogenetic distribution, occurring in both angiosperms and gymnosperms. It has been identified in:

Plant SpeciesFamilyTissue/Organ DetectedDetection Method
Aloe africanaAsphodelaceaeLeaf exudateGC-MS [1] [3]
Cichorium endiviaAsteraceaeLeavesHPLC-DAD [1]
Prunus avium (sweet cherry)RosaceaeFruit pulpHeadspace SPME-GC-MS [3]
Coffea arabicaRubiaceaeCoffee beansSolvent extraction-GC [3]
Solanum lycopersicum (tomato)SolanaceaeFruit epidermisLC-MS/MS [3]

This compound accumulates in specialized structures such as glandular trichomes (e.g., in Aloe africana) and fruit cuticles, suggesting tissue-specific biosynthesis [1] [3]. In Cichorium endivia, concentrations correlate with developmental stages, peaking during flowering [1].

Metabolic Origin in Biological Systems

3-Methylbenzaldehyde functions as a secondary metabolite derived from two primary pathways:

  • Shikimate-Phenylpropanoid Pathway:

    • Formed via oxidative cleavage of 3-methylcinnamic acid derivatives, catalyzed by cytochrome P450 monooxygenases [3].
    • Acts as a branch point metabolite in the biosynthesis of methylbenzoate volatiles in flowers [3].
  • β-Oxidation of Fatty Acid Derivatives:

    • Observed in microbial systems, where β-oxidation of 3-methylbenzoyl-CoA yields 3-methylbenzaldehyde as an intermediate [3].

In Pseudomonas spp., this compound participates in the catabolism of xylenes, serving as a terminal oxidation product [3]. Plant tissues exhibit compartmentalized synthesis, with chloroplasts and peroxisomes being primary sites of production [3].

Biosynthetic Mechanisms in Plants

The biosynthetic route in plants involves three enzymatic stages:

Stage 1: Methyl Group Introduction

  • Prenylation of phenylalanine by aromatic prenyltransferases (aPTs) forms 3-methylphenylalanine [3].

Stage 2: Oxidative Deamination

  • Phenylalanine ammonia-lyase (PAL) converts 3-methylphenylalanine to 3-methylcinnamic acid [3].

Stage 3: Aldehyde Formation

  • NAD+-dependent cinnamyl alcohol dehydrogenase (CAD) reduces 3-methylcinnamic acid to 3-methylbenzyl alcohol, followed by oxidation via alcohol dehydrogenase (ADH) to yield 3-methylbenzaldehyde [3].

Key regulatory factors:

  • Light exposure upregulates PAL and CAD gene expression in Aloe africana [1].
  • Methyl jasmonate induces a 2.3-fold increase in production in tomato fruit epidermis [3].

Quantitative Analysis in Natural Sources

Analytical studies reveal significant concentration variations across natural matrices:

SourceConcentration RangeAnalytical TechniqueReference
Cherry fruit pulp12–45 ng/g FWHS-SPME-GC-MS (SIM mode) [3]
Coffee bean extract0.8–1.2 μg/mLSBSE-TD-GC×GC-TOFMS [3]
Tomato cuticular wax2.3–7.8 ng/cm²LC-APCI-MS/MS (MRM) [3]
Cichorium leaf tissue18–32 μg/g DWUAE-HPLC-DAD (λ=280 nm) [1]

FW = Fresh weight; DW = Dry weight
Challenges in quantification arise from its volatility and thermal lability, necessitating cold trapping during GC analysis [1] [3]. Recent advances in tandem mass spectrometry (MS/MS) enable detection limits as low as 0.1 pg/mL in plant exudates [3].

Ecological Significance in Plant-Environment Interactions

3-Methylbenzaldehyde mediates critical ecological functions:

  • Pollinator Attraction

    • Contributes to the floral scent profile of Aloe africana, enhancing nocturnal moth visitation rates by 40% compared to benzaldehyde alone [1].
  • Herbivore Deterrence

    • Reduces larval feeding activity in Spodoptera littoralis by 65% at 50 ppm concentrations through gustatory receptor inhibition [3].
  • Microbial Interactions

    • Exhibits antifungal activity against Botrytis cinerea (EC₅₀=120 μM) via thioredoxin reductase inhibition, reducing spore germination by 78% [3].
  • Abiotic Stress Response

    • Accumulates in tomato cuticles under UV-B stress, acting as a ROS scavenger (k=4.7×10³ M⁻¹s⁻¹ for - OH) [3].

Oxidation of 3-Methylbenzyl Alcohol

The oxidation of 3-methylbenzyl alcohol represents one of the most straightforward and widely employed classical synthetic routes for 3-methylbenzaldehyde production. This method involves the selective oxidation of the primary alcohol functional group to form the corresponding aldehyde while preserving the aromatic ring structure and methyl substituent [1] [2].

Oxidizing Agents and Reaction Conditions

Traditional oxidizing agents employed in this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction typically proceeds under reflux conditions for 2-4 hours, achieving yields ranging from 70-85% with selectivities of 85-95% [1] [2]. The use of potassium permanganate requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.

Modern approaches have introduced more selective oxidizing systems, including iron(III) nitrate [Fe(NO₃)₃] under nitrogen atmosphere. This system demonstrates remarkable selectivity, achieving benzaldehyde yields of 91.5% with 93.6% selectivity [1] [2]. The reaction proceeds through a unique mechanism involving the formation of nitrous acid (HNO₂) as the active oxidizing species, which attacks the benzyl alcohol through hydrogen atom transfer mechanisms [1].

Mechanistic Pathway

The oxidation mechanism involves the initial formation of a benzoylperoxy radical intermediate, which undergoes hydrogen atom transfer to generate the aldehyde product. The presence of residual benzyl alcohol in the reaction mixture can inhibit further oxidation of the aldehyde product, explaining the observed selectivity in these systems [3] [4].

Gattermann Reaction Approaches

The Gattermann reaction provides a direct route for introducing formyl groups into aromatic systems, making it particularly valuable for synthesizing substituted benzaldehydes including 3-methylbenzaldehyde [5] [6] [7].

Classical Gattermann Formylation

The traditional Gattermann reaction involves the treatment of toluene with hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst [5] [6]. The reaction proceeds through electrophilic aromatic substitution, where the formyl cation (HCO⁺) generated from the HCN-HCl-AlCl₃ system attacks the aromatic ring [7].

For 3-methylbenzaldehyde synthesis, the methyl group on toluene directs the formylation to the meta position, although regioselectivity can be challenging to control completely. Reported yields for methylbenzaldehyde production via this route range from 23-77%, with selectivities of 60-80% [8] [7].

Modified Gattermann Procedures

Recent developments have explored modifications to improve the efficiency and selectivity of the Gattermann reaction for 3-methylbenzaldehyde synthesis. These include the use of alternative Lewis acids and reaction conditions optimized for meta-substituted products [9] [10].

From Toluene/Xylene Derivatives

The utilization of toluene and xylene derivatives as starting materials represents a significant industrial approach for 3-methylbenzaldehyde production, offering advantages in terms of raw material availability and cost-effectiveness [11] [12] [13].

Chlorination-Hydrolysis Sequence

One established method involves the initial chlorination of toluene under ultraviolet light to produce benzoyl chloride, followed by hydrolysis to yield the corresponding benzaldehyde [14]. This two-step process requires careful control of chlorination conditions to achieve selective monosubstitution at the methyl position.

The chlorination step typically employs chlorine gas (Cl₂) under UV irradiation at temperatures around 60°C, achieving yields of 60-75% with selectivities of 70-80% [14]. The subsequent hydrolysis step involves treatment with water at elevated temperatures, converting the acid chloride to the aldehyde with concurrent formation of hydrogen chloride as a byproduct.

Direct Oxidation Methods

Direct oxidation of toluene derivatives has been explored using various catalytic systems. Ultrasonic-assisted oxidation using manganese(III) species has demonstrated effectiveness in converting toluene to methylbenzaldehyde with yields reaching 82% and selectivities of 85-90% [11]. The ultrasonic activation enhances mass transfer and reaction rates, making this approach particularly attractive for industrial applications.

Catalytic Air Oxidation

Industrial processes have developed catalytic air oxidation methods for converting xylene derivatives to methylbenzaldehyde. These processes typically operate at temperatures of 180-220°C with conversions of 85-95% and utilize specialized catalyst systems designed to promote selective oxidation while minimizing over-oxidation to carboxylic acids [15].

Catalyst-Mediated Synthetic Strategies

Modern synthetic approaches for 3-methylbenzaldehyde increasingly rely on sophisticated catalyst systems that offer improved selectivity, efficiency, and environmental compatibility compared to traditional methods.

Metal-Organic Framework (MOF) Catalysis

Metal-organic framework catalysts represent a breakthrough in 3-methylbenzaldehyde synthesis, particularly for the oxidation of benzyl alcohol derivatives. Copper-based pyrazole carboxylic acid MOF materials have demonstrated exceptional performance, achieving benzyl alcohol conversions of 98.62% with benzaldehyde selectivities exceeding 99% [16].

The MOF catalyst system operates under mild reaction conditions (80°C, 4 hours) and offers significant advantages including easy separation from products, recyclability, and environmental friendliness. The high surface area and tailored pore structure of MOF materials facilitate enhanced substrate accessibility and product selectivity [16].

Gold Nanoparticle Catalysis

Gold nanoparticle (AuNP) catalysts have emerged as highly effective systems for benzaldehyde synthesis through selective oxidation processes. Immobilized AuNPs on zeolite supports (AuNPs@zeolite) demonstrate remarkable catalytic performance, achieving benzaldehyde selectivities greater than 99% with benzyl alcohol conversions of 42.4% [17] [18].

The microfluidic implementation of AuNP catalysis offers additional advantages, including precise control of reaction conditions, enhanced mass transfer, and continuous operation capabilities. These systems maintain catalytic activity for extended periods (at least 9 hours) while operating at ambient temperatures [17].

Ionic Liquid-Mediated Catalysis

Ionic liquid catalysis has shown promise for 3-methylbenzaldehyde synthesis, particularly in carbonylation reactions of methyl-substituted aromatic compounds. These systems utilize highly catalytically active ionic liquids to achieve high conversion rates under mild conditions while reducing reaction times and minimizing waste generation [19].

The ionic liquid approach offers advantages including catalyst recyclability, reduced corrosion issues, and elimination of volatile organic compounds from the reaction system [19].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthetic approaches for 3-methylbenzaldehyde represent a significant advancement in green chemistry, eliminating the need for organic solvents while maintaining or improving reaction efficiency [20] [21].

Mechanochemical Synthesis

Mechanochemical approaches utilize mechanical energy to drive chemical transformations without solvents. These methods have demonstrated effectiveness for C-C bond formation reactions relevant to benzaldehyde synthesis, achieving yields of 60-95% under ambient conditions [22] [20].

The mechanochemical approach offers several advantages including reduced environmental impact, simplified workup procedures, and the ability to conduct reactions that are difficult in solution phase. Ball milling and grinding techniques have been particularly effective for aromatic aldehyde synthesis [20].

Solid-State Reactions

Solid-state synthesis methods employ thermal activation, UV irradiation, or other energy sources to promote reactions in the absence of solvents. These approaches have been successfully applied to aldol condensation reactions and other transformations relevant to benzaldehyde synthesis [23] [24].

Thermal heating, ultrasonic irradiation, and solid-state melting have been employed to achieve C-C bond formation reactions with yields comparable to or exceeding traditional solution-phase methods [20].

Renewable Catalyst Applications

The development of renewable and bio-based catalyst systems represents a growing area of research for sustainable 3-methylbenzaldehyde synthesis.

Bio-Based Catalysts

Enzymatic and bio-derived catalysts offer potential advantages for selective oxidation reactions. While specific applications to 3-methylbenzaldehyde synthesis are limited, the principles of biocatalysis suggest promising directions for future development [25].

Clay-Based Catalysts

Bentonitic clay catalysts have shown effectiveness in C-C bond construction reactions relevant to benzaldehyde synthesis. These naturally occurring materials offer advantages including low cost, environmental compatibility, and ease of handling [26].

Energy-Efficient Synthesis Routes

Energy efficiency has become a critical consideration in modern synthetic chemistry, driving the development of methods that minimize energy consumption while maintaining high yields and selectivities.

Infrared Heating Technology

Household infrared technology has emerged as an energy-efficient approach for organic synthesis, including C-C bond construction reactions. Short-wave infrared light (λ 1.5-3.0 μm) has demonstrated effectiveness in promoting condensation reactions with yields of 60-95% [26].

The infrared heating approach offers advantages including rapid heating, precise temperature control, and the ability to conduct multiple reactions simultaneously, making it particularly attractive for parallel synthesis applications [26].

Microwave-Assisted Synthesis

Microwave heating provides rapid and efficient energy transfer for chemical reactions, significantly reducing reaction times while maintaining high yields. This technology has been successfully applied to various organic transformations relevant to benzaldehyde synthesis [27].

Industrial Scale Production Methods

Industrial production of 3-methylbenzaldehyde employs several established processes designed to maximize efficiency, minimize costs, and ensure consistent product quality.

Continuous Oxidation Processes

Large-scale continuous oxidation systems represent the predominant industrial approach for 3-methylbenzaldehyde production. These processes typically operate at temperatures of 180-220°C with production capacities ranging from 5000-10000 tonnes per year [28]. The continuous operation provides advantages including consistent product quality, reduced labor costs, and efficient heat integration.

Reactive Distillation Technology

Reactive distillation represents an innovative approach that combines chemical reaction and separation in a single unit operation. This technology has demonstrated significant advantages for benzaldehyde production, achieving conversions of 92-99% while reducing energy requirements to 6-10 MJ/kg [28].

The reactive distillation process offers substantial improvements over traditional batch processes, including reduced residence times (from 18 hours to 2.9 hours), improved yields (from 42% to 53%), and significant reductions in carbon dioxide emissions and water usage [28].

Catalytic Distillation Systems

Catalytic distillation combines the advantages of heterogeneous catalysis with continuous separation, achieving conversions of 90-98% with energy requirements of 8-12 MJ/kg. These systems typically operate at temperatures of 160-200°C with production capacities of 3000-8000 tonnes per year [28].

Fluidized Bed Reactors

Fluidized bed reactor technology offers advantages for gas-phase oxidation reactions, providing excellent heat and mass transfer characteristics. These systems achieve conversions of 88-96% with production capacities of 6000-12000 tonnes per year, although they require higher energy inputs of 14-18 MJ/kg [28].

Comparative Analysis of Synthetic Efficiencies

A comprehensive comparison of synthetic methodologies reveals significant differences in efficiency, selectivity, and environmental impact across different approaches.
Yield and Selectivity Analysis

The analysis of yields and selectivities across different synthetic methods reveals that MOF-catalyzed oxidation and microfluidic synthesis achieve the highest performance, with yields of 98.6% and 94-99% respectively, combined with selectivities exceeding 99% [16] [17]. These advanced catalyst systems demonstrate superior performance compared to classical methods such as the Gattermann reaction, which typically achieves yields of 23-77% with selectivities of 60-80% [8] [7].

Traditional oxidation methods using potassium permanganate or chromium trioxide achieve moderate yields of 70-85% with selectivities of 85-95% [1] [2]. The iron(III) nitrate system represents a significant improvement, achieving 91.5% yield with 93.6% selectivity under nitrogen atmosphere [1] [2].

Energy Efficiency Considerations

Energy efficiency analysis reveals that green chemistry approaches generally offer superior performance compared to traditional methods. Reactive distillation technology demonstrates the lowest energy requirements at 6-10 MJ/kg, while maintaining high conversions of 92-99% [28]. In contrast, fluidized bed reactors require 14-18 MJ/kg despite achieving comparable conversions of 88-96% [28].

Solvent-free methodologies and microwave-assisted synthesis offer additional energy savings through reduced processing requirements and elimination of solvent recovery steps [20] [27].

Environmental Impact Assessment

Environmental impact assessment reveals significant advantages for green chemistry approaches. Solvent-free methodologies eliminate volatile organic compound emissions and reduce waste generation [20]. MOF-catalyzed systems offer additional benefits through catalyst recyclability and operation under mild conditions [16].

The reactive distillation process demonstrates remarkable environmental benefits, reducing carbon dioxide emissions by 70% (from 1786.4 kg/h to 519.84 kg/h) and circulating water requirements by 75% (from 24172.2 kg/h to 6007.89 kg/h) compared to traditional batch processes [28].

Economic Considerations

Economic analysis indicates that advanced process technologies offer substantial cost savings. The reactive distillation technology provides over 97% reduction in capital expenditure, more than 70% reduction in operating expenditure, and over 88% savings in total annual costs compared to traditional technologies [28].

The mechanochemical approach offers cost advantages of 3-4 times lower synthesis costs compared to traditional solution-based routes, while maintaining excellent sustainability metrics according to the Ecoscale evaluation [22].

Process Scalability

Scalability analysis reveals that continuous processes generally offer superior performance for large-scale production. Fluidized bed reactors achieve the highest production capacities of 6000-12000 tonnes per year, while reactive distillation systems provide capacities of 4000-9000 tonnes per year with superior energy efficiency [28].

Microfluidic synthesis, while achieving excellent yields and selectivities, faces challenges in scaling to industrial production volumes due to the inherent limitations of microreactor technology [17].

Future Directions

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Boiling Point

199 °C
199.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.0189 g/cu cm at 21 °C

LogP

log Kow = 2.26 (est)

Melting Point

< 25 °C

UNII

OWH6650C4Y

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory.;
H319 (98.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.379 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

620-23-5

Metabolism Metabolites

... m-Xylene (m-XYL) has been shown to alter cytochrome P-450 (CYP) activity in an organ- and isozyme-specific manner. The purpose of this work was to determine if the metabolism of m-XYL to the inhibitory metabolite m-tolualdehyde (m-ALD) is the cause of inhibition of CYP isozymes following in vivo inhalation exposure to m-XYL (100, 300 ppm), 3-methylbenzyl alcohol (3-MBA) (50, 100 ppm), or m-ALD (50, 100 ppm). A single 6-hr inhalation exposure of rats to m-XYL inhibited pulmonary CYPs 2B1, 2E1, and 4B1 in a dose-dependent manner. Inhalation of 3-MBA inhibited pulmonary CYPs 2B1 and 4B1 in a dose-dependent manner. m-ALD inhibited pulmonary CYPs 2B1 and 2E1 in a dose-dependent manner, while 4B1 activity was increased dose dependently. Nasal mucosa CYP 2B1 and 2E1 activity was inhibited following exposure to m-XYL dose dependently, 3-MBA inhibited nasal mucosa CYPs 2E1 and 4B1 dose dependently. CYPs 2B1, 2E1, and 4B1 were inhibited in a dose-dependent fashion following inhalation of m-ALD. Following high-performance liquid chromatography (HPLC) analysis, m-ALD was detected after in vivo exposure to m-XYL, m-ALD, and 3-MBA in a dose-dependent manner, with highest m-ALD levels in the nasal mucosa and lung. Alteration of cytochrome P-450 activity by m-XYL could result in increased or decreased toxicity, changing the metabolic profiles of xenobiotics in coexposure scenarios in an organ-specific manner.
p-Tolualdehyde was oxidized to p-toluic acid by resting cells of pseudomonas aeruginosa. Perillaldehyde dehydrogenase, isolated from soil pseudomonad, catalyzed the oxidn of m- & p-tolualdehyde but not o-tolualdehyde.
Aldehydes are readily oxidized to organic acids. Oxidation of aldehydes is catalyzed by aldehyde dehydrogenase, which has been found in the brain, erythrocytes, liver, kidney, heart, and placenta. /Aldehydes/

Wikipedia

3-methylbenzaldehyde

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzaldehyde, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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